physical and chemical properties of 3,5-Dichloro-N-methoxy-N-methylbenzamide
physical and chemical properties of 3,5-Dichloro-N-methoxy-N-methylbenzamide
An In-depth Technical Guide to 3,5-Dichloro-N-methoxy-N-methylbenzamide
Prepared by: Gemini, Senior Application Scientist
Introduction
3,5-Dichloro-N-methoxy-N-methylbenzamide is a specialized chemical intermediate that belongs to the highly valuable class of N-methoxy-N-methylamides, more commonly known as Weinreb amides. First reported by Steven M. Weinreb and Steven Nahm in 1981, this functional group has become an indispensable tool in modern organic synthesis.[1][2][3] Its utility stems from a unique reactivity profile that allows for the controlled and high-yield synthesis of ketones and aldehydes from carboxylic acid derivatives, elegantly circumventing common problems like over-addition that plague reactions with more traditional acylating agents.[2][3][4]
This guide provides a comprehensive overview of the , its synthesis, core mechanistic principles, and applications, with a focus on its practical use in research and development for professionals in the pharmaceutical and chemical industries.
Chemical Identity and Core Properties
Precise identification is the foundation of all chemical research. The key identifiers and physicochemical properties of 3,5-Dichloro-N-methoxy-N-methylbenzamide are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3,5-dichloro-N-methoxy-N-methylbenzamide[5] |
| CAS Number | 259796-12-8[5][6][7][8] |
| Molecular Formula | C₉H₉Cl₂NO₂[7][8] |
| Molecular Weight | 234.08 g/mol [7] |
| SMILES String | CON(C)C(=O)c1cc(Cl)cc(Cl)c1[5] |
| PubChem CID | 58797333[5] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Liquid | [6] |
| Boiling Point | 379.6 ± 32.0 °C at 760 mmHg | [6] |
| Density | 1.3 ± 0.1 g/cm³ | [6] |
| Flash Point | 183.4 ± 25.1 °C | [6] |
| Index of Refraction | 1.555 | [6] |
| Storage Conditions | 2-8°C, Sealed in dry environment | [6][7][8] |
The Mechanistic Cornerstone: The Weinreb Amide Moiety
The synthetic power of 3,5-Dichloro-N-methoxy-N-methylbenzamide is derived entirely from its Weinreb amide functionality. Understanding its reaction mechanism is key to appreciating its utility.
Unlike esters or acid chlorides, which readily undergo a second nucleophilic addition, Weinreb amides form a stable tetrahedral intermediate upon reaction with organometallic reagents (e.g., Grignard or organolithium reagents) or hydrides.[3][4] This stability is attributed to the formation of a five-membered chelate with the metal cation (like Mg²⁺ or Li⁺), coordinated by the carbonyl oxygen and the methoxy oxygen.[1][4]
This chelated intermediate is robust at low temperatures and does not collapse to form the ketone or aldehyde until an aqueous workup is performed.[1][4] This two-stage process effectively protects the newly formed carbonyl group from the highly reactive nucleophiles still present in the reaction mixture, thus preventing the "over-addition" that would otherwise lead to tertiary or primary alcohols.[2][3]
Caption: Weinreb Amide Reaction Mechanism.
Synthesis and Experimental Protocols
The preparation of Weinreb amides is generally straightforward and can be accomplished from various starting materials like carboxylic acids or their corresponding acid chlorides.[1][2]
General Synthesis Workflow
The most common laboratory-scale synthesis involves the reaction of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride.
Caption: General Synthesis of 3,5-Dichloro-N-methoxy-N-methylbenzamide.
Protocol: Synthesis from 3,5-Dichlorobenzoyl Chloride
This protocol describes a representative procedure for the synthesis of the title compound.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and an anhydrous solvent such as Dichloromethane (DCM).
-
Cooling: Cool the resulting slurry to 0°C using an ice-water bath.
-
Base Addition: Slowly add a base, such as pyridine (2.2 equivalents) or triethylamine, to the slurry and stir for 15-20 minutes.[1]
-
Acyl Chloride Addition: Add a solution of 3,5-Dichlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Applications in Chemical Synthesis
The primary value of 3,5-Dichloro-N-methoxy-N-methylbenzamide lies in its role as a versatile intermediate for constructing more complex molecules.[5][9]
A. Synthesis of Ketones
This is the hallmark application of Weinreb amides.[3] Reaction with a wide variety of Grignard reagents or organolithium compounds provides a reliable route to 3,5-dichlorophenyl ketones, which are important synthons in medicinal chemistry.[1][2]
B. Synthesis of Aldehydes
The controlled reduction of the Weinreb amide using a mild hydride source like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) yields 3,5-Dichlorobenzaldehyde. The stable intermediate prevents over-reduction to the corresponding alcohol, a common side reaction with other carboxylic acid derivatives.[1]
C. Intermediate in Drug Discovery and Agrochemicals
The 3,5-dichlorobenzamide scaffold is present in numerous biologically active molecules. This compound serves as a key building block for:
-
Pharmaceuticals: The benzamide moiety is a common feature in drug candidates.[10] The ability to easily introduce various side chains via ketone synthesis makes this reagent valuable in constructing libraries of potential drug molecules.[5]
-
Agrochemicals: It is used as an intermediate in the synthesis of agricultural chemicals, particularly herbicides.[11] The dichloro-substitution pattern is crucial for the biological activity of certain pesticides.[5][6]
Caption: Key Synthetic Transformations.
Analytical Characterization
Confirming the identity and purity of 3,5-Dichloro-N-methoxy-N-methylbenzamide is crucial. A suite of analytical methods is typically employed.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight and fragmentation pattern.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups, such as the amide carbonyl (C=O) stretch.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound.[5]
Protocol: Purity Analysis by HPLC
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL.
-
Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid.
-
Instrumentation: Use a reverse-phase C18 column. Set the flow rate to 1.0 mL/min and the column oven to a controlled temperature (e.g., 30°C).
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the eluent.
-
Injection & Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed.
-
Toxicity: While comprehensive toxicological data is limited, long-term exposure to high levels of the compound may lead to adverse health effects, including potential liver and kidney damage.[6]
-
Handling: Always handle 3,5-Dichloro-N-methoxy-N-methylbenzamide in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C, to ensure its long-term stability.[6][7][8]
-
SDS: Always consult the material Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information before use.[5]
References
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Title: Weinreb amides Source: PNAS URL: [Link]
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Title: 3,5-Dichloro-N-methoxy-N-methylbenzamide CAS 259796-12-8 Source: Biosynce URL: [Link]
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Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Source: Chemistry Stack Exchange URL: [Link]
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Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: National Institutes of Health (NIH) URL: [Link]
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Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]
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Title: 3,5-Dichloro-N-methoxy-N-methylbenzamide Source: Lead Sciences URL: [Link]
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Title: N-Methoxy-N-methylbenzamide | C9H11NO2 Source: PubChem - NIH URL: [Link]
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Title: III Analytical Methods Source: Japan International Cooperation Agency URL: [Link]
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Title: 3,5-Dichloro-N-methoxy-N-methylbenzamide Source: MySkinRecipes URL: [Link]
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Title: Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides Source: ResearchGate URL: [Link]
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Title: Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines Source: John Wiley & Sons, Ltd. URL: [Link]
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